molecular formula C21H19NO B3532733 3-phenyl-N-(3-phenylphenyl)propanamide

3-phenyl-N-(3-phenylphenyl)propanamide

Cat. No.: B3532733
M. Wt: 301.4 g/mol
InChI Key: HXTXRXVHGKOWAA-UHFFFAOYSA-N
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Description

This compound belongs to the amide class, characterized by a carbonyl group linked to an amine. Such compounds are widely explored in medicinal chemistry and materials science due to their tunable electronic properties and biological activity .

Key structural attributes include:

  • Core structure: Propanamide backbone with phenyl substituents.
  • Substituent effects: Electron-rich aromatic rings may influence solubility, crystallinity, and intermolecular interactions.
  • Synthetic routes: Likely synthesized via amide coupling between 3-phenylpropanoic acid derivatives and 3-phenylaniline, analogous to methods described for related compounds (e.g., flutamide synthesis via acyl chloride and aniline reaction ).

Properties

IUPAC Name

3-phenyl-N-(3-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c23-21(15-14-17-8-3-1-4-9-17)22-20-13-7-12-19(16-20)18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTXRXVHGKOWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(3-phenylphenyl)propanamide typically involves the reaction of 3-phenylpropanoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(3-phenylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-phenyl-N-(3-phenylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(3-phenylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

The following table compares 3-phenyl-N-(3-phenylphenyl)propanamide (hypothetical) with structurally similar compounds from the evidence:

Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Key Applications/Properties Reference
3-Phenyl-N-(3-(trifluoromethyl)phenyl)propanamide (Ff) R1: Phenyl, R2: 3-CF₃ 323.3 141–142 High crystallinity, NMR-documented
3-Phenyl-N-(quinolin-8-yl)propanamide R1: Phenyl, R2: Quinolin-8-yl ~300 (estimated) N/A Organoboron photocatalysts (80–96% yield)
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) R1: Phenyl, R2: Piperidine-ethoxy 366.5 116.8–117.8 Solubility in polar solvents
3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamoyl]propanamide R1: Phenyl, R2: Piperidinyl-carbamoyl 379.4 N/A Antitubercular activity, low cytotoxicity
3-Phenyl-N-(1-(thiophene-2-carbonyl)-3,4-dihydroquinolin-7-yl)propanamide R1: Phenyl, R2: Thiophene-carbonyl 394.5 N/A Potential kinase inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in Ff) lower melting points compared to electron-donating groups (e.g., piperidine in 12f), likely due to reduced intermolecular hydrogen bonding .
  • Heterocyclic substituents (e.g., quinolin-8-yl) enhance utility in coordination chemistry, enabling applications in photocatalysis .
  • Bulky substituents (e.g., thiophene-carbonyl in ) may sterically hinder biological target interactions but improve metabolic stability.
Antitubercular Activity
  • 3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamoyl]propanamide: Exhibits activity against Mycobacterium tuberculosis H37Rv (MIC < 10 µg/mL) without cytotoxicity at 40 µg/mL .
Solubility and Drug Delivery
  • N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) : The piperidine-ethoxy group enhances solubility in aqueous media, making it suitable for oral formulations .

Critical Analysis of Substituent Effects

  • Phenyl vs. Heteroaryl Groups: Quinoline and thiophene substituents introduce π-π stacking and metal-coordination capabilities absent in simple phenyl derivatives .
  • Polar vs. Nonpolar Substituents: Piperidine and sulfonamide groups (e.g., in ) improve water solubility, whereas trifluoromethyl groups enhance lipid membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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